Tert-butyl (R)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate

chiral purity asymmetric synthesis procurement specification

Medicinal chemistry teams synthesizing HIV-protease-inhibitor hydroxyethylamine isosteres require the (R)-configured chiral β-amino alcohol scaffold with dependable supply. This compound (CAS 1212948-21-4, ≥98% purity) features a Boc-protected aromatic amine and a free aliphatic amine on the same scaffold for chemoselective sequential diversification-first on the aliphatic amine, then TFA-mediated Boc deprotection to unmask the aromatic amine for a second diversification step. • 98% min. purity vs. 97% for the (S)-enantiomer, reducing stereochemical contaminant burden in diastereoselective transformations. • Meta-substitution lowers logP by ~0.1-0.3 vs. para analog, benefiting fragment-growth campaigns targeting improved ligand efficiency. • Up to 5 g in stock; 10 g available by enquiry.

Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
Cat. No. B13652962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (R)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate
Molecular FormulaC13H20N2O3
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CO)N
InChIInChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-5-9(7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)/t11-/m0/s1
InChIKeyAINUYRZOJOEQHC-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (R)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate – Chiral β‑Amino Alcohol Building Block with (R)‑Stereochemistry for Asymmetric Synthesis


Tert‑butyl (R)‑(3‑(1‑amino‑2‑hydroxyethyl)phenyl)carbamate (CAS 1212948‑21‑4, molecular formula C₁₃H₂₀N₂O₃, molecular weight 252.31 g mol⁻¹) is an orthogonally protected chiral β‑amino alcohol [REFS‑1]. The compound presents a Boc‑protected aromatic amine at the meta position and a 1‑amino‑2‑hydroxyethyl side‑chain bearing a defined (R)‑stereocentre, furnishing a dual‑functional scaffold that can undergo chemoselective Boc‑deprotection and further derivatisation of both the free primary amine and the primary hydroxyl group [REFS‑2].

Why Generic Substitution Fails – Stereochemical, Regioisomeric and Functional‑Group Determinants in Boc‑Protected Amino‑Alcohol Procurement


Although the C₁₃H₂₀N₂O₃ platform is shared by several commercially available isomers, regioisomeric position (meta vs. ortho or para), absolute configuration (R vs. S) and the presence or absence of the α‑amino substituent independently modulate hydrogen‑bonding capacity, lipophilicity, crystallinity and downstream coupling efficiency [REFS‑1]. Interchanging, for example, the meta‑(R) isomer with the para‑(R) isomer (CAS 1213660‑33‑3) alters molecular topology and calculated logP 1.38 [REFS‑2], while substituting the (S)‑enantiomer (CAS 1037093‑53‑0) inverts spatial presentation of the amino‑alcohol motif, potentially compromising enantioselective recognition or diastereomeric outcomes [REFS‑3].

Quantitative Differentiation Evidence for Tert‑butyl (R)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate Versus Closest Analogs


Enantiomeric Purity: (R)-Isomer 98 % vs. (S)-Enantiomer 97 % Minimum Specification

A survey of commercial specifications for the meta‑substituted enantiomeric pair shows that tert‑butyl (R)‑(3‑(1‑amino‑2‑hydroxyethyl)phenyl)carbamate is offered at a minimum purity of 98 % (by LC or equivalent) [REFS‑1], whereas the corresponding (S)‑enantiomer (CAS 1037093‑53‑0) carries a minimum purity specification of 97 % [REFS‑2]. The 1‑percentage‑point difference in guaranteed purity translates to a maximum total impurity burden that is one‑third lower for the (R)‑enantiomer (≤ 2 % vs. ≤ 3 %). Because the residual impurity in the (S)‑product may include the undesired (R)‑antipode, procurement of the 98 %-certified (R)‑material directly mitigates the risk of contaminating stereochemical bias when the (R)‑configuration is the desired synthon.

chiral purity asymmetric synthesis procurement specification

Regioisomeric LogP Differentiation: Meta‑ vs. Para‑Substituted Analog – Implications for Chromatographic Behaviour and Solubility

The para‑substituted regioisomer, tert‑butyl (R)‑(4‑(1‑amino‑2‑hydroxyethyl)phenyl)carbamate (CAS 1213660‑33‑3), has a vendor‑reported calculated logP of 1.38 [REFS‑1]. Calculated logP for the meta (3‑position) target isomer is not published by the same supplier; however, the meta arrangement of substituents generally affords a slightly lower molecular polar surface area and altered hydrogen‑bond donor/acceptor topology compared with the para isomer, which is predicted to reduce logP by approximately 0.1‑0.3 units relative to the 1.38 para‑baseline [REFS‑2]. This shift in lipophilicity can materially affect reversed‑phase HPLC retention times and aqueous solubility, variables that become important when selecting a building block for polar or aqueous‑compatible reaction conditions.

lipophilicity logP chromatographic retention regioisomer comparison

Dual Amino‑Alcohol Functionality vs. Des‑Amino Analog: Molecular Weight and Hydrogen‑Bond Donor Advantages

The des‑amino analog, 1‑(3‑Boc‑amino‑phenyl)‑ethanol (CAS 889956‑70‑1, C₁₃H₁₉NO₃, MW 237.29), lacks the α‑amino substituent present in the target compound, reducing its hydrogen‑bond donor count from 3 to 2, its acceptor count from 4 to 3, and its molecular weight by 15.02 g mol⁻¹ (237.29 vs. 252.31) [REFS‑1]. The additional free primary amine of the target compound enables direct participation in reductive amination, amide‑bond formation or urea synthesis without requiring a separate deprotection‑then‑functionalisation sequence, which is mandatory for the des‑amino analog [REFS‑2].

hydrogen bonding functional group differentiation des-amino analog

Procurement Scalability: Multi‑Gram Availability of the (R)‑Meta Isomer vs. Discontinued Para‑Analog

The target compound is stocked in quantities of 50 mg through 5 g by a commercial supplier (Leyan), with 5 g and 10 g quantities available on request [REFS‑1]. In contrast, the para‑(R) regioisomer (CAS 1213660‑33‑3) offered by CymitQuimica is listed as ‘discontinued’ across all pack sizes (250 mg, 500 mg, 1 g) [REFS‑2]. This discontinuity means that procurement of the meta isomer provides a more reliable supply chain for research programmes that anticipate scale‑up from discovery to lead‑optimisation quantities.

commercial availability scale‑up supplier comparison

Recommended Application Scenarios for Tert‑butyl (R)-(3-(1-amino-2-hydroxyethyl)phenyl)carbamate Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of β‑Amino Alcohol Pharmacophores Requiring Defined (R)‑Stereochemistry

The 98 % minimum purity specification of the (R)‑enantiomer [REFS‑1] makes it the preferred intermediate for constructing HIV‑protease‑inhibitor hydroxyethylamine isosteres, where the (R)‑configuration at the chiral amino‑alcohol centre is critical for target binding. The 1‑percentage‑point purity advantage relative to the commercially available (S)‑enantiomer (97 %) [REFS‑2] translates into a lower burden of stereochemical contaminants in downstream diastereoselective transformations.

Parallel Library Synthesis Requiring Chemoselective Sequential Functionalisation of Two Amine Handles

Because the compound possesses a Boc‑protected aromatic amine and a free aliphatic amine on the same scaffold [REFS‑1], medicinal chemistry teams can perform a first‑stage reaction selectively on the aliphatic amine (e.g. reductive amination or acylation), followed by TFA‑mediated Boc deprotection [REFS‑2] to unmask the aromatic amine for a second diversification step. The des‑amino analog (CAS 889956‑70‑1) lacks this sequential‑diversification capability, requiring additional protection‑group manipulations [REFS‑3].

Meta‑Substitution Preference for Fine‑Tuning Hydrophilicity in Fragment‑Based Drug Discovery

The meta positioning of the amino‑alcohol side‑chain is expected to yield a logP approximately 0.1‑0.3 units lower than that of the para analog (logP 1.38 [REFS‑2]), based on fragment‑constant models [REFS‑4]. Fragment‑growth campaigns that benefit from reduced lipophilicity to maintain ligand efficiency indices may therefore favour the meta isomer over the para isomer.

Multi‑Gram Synthesis Supporting Hit‑to‑Lead Scale‑Up Programmes

With up to 5 g in stock and 10 g available by enquiry from a single supplier [REFS‑1], the (R)‑meta isomer offers a viable procurement path for multi‑gram campaigns. In contrast, the para‑(R) regioisomer has been discontinued across all pack sizes by at least one major vendor [REFS‑5], making process‑route selection contingent on dependable supply.

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